4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction can lead to the formation of dihydroisoxazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of dihydroisoxazoles.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
- 3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl
Uniqueness
4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
61184-61-0 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-5-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI Key |
LJWCDDDOHDOONO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NOC1(C2=CC=CC=C2)O |
Origin of Product |
United States |
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